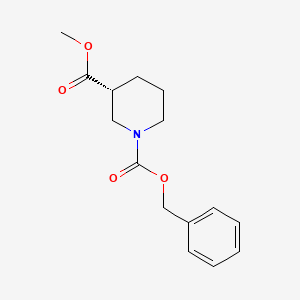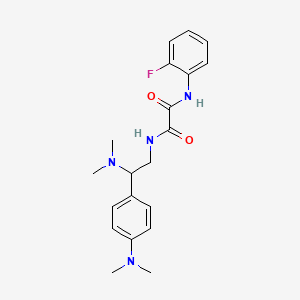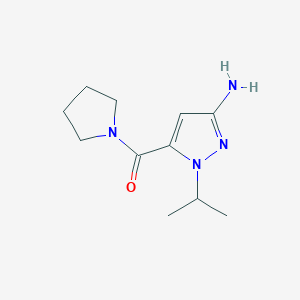
1-(5-Fluoropyrimidin-2-yl)-4-(phenethylsulfonyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoropyrimidin-2-yl)-4-(phenethylsulfonyl)piperazin-2-one is a chemical compound with potential applications in scientific research. It is a piperazine derivative that is known to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Fluoropyrimidines and Piperazine Derivatives in Scientific Research
Fluoropyrimidines in Cancer Therapy : Fluoropyrimidines, such as 5-fluorouracil (5-FU), are crucial in treating various cancers, with ongoing research into improving their therapeutic efficacy and safety profiles. Studies have focused on oral prodrugs of 5-FU, like capecitabine, UFT, and S-1, to enhance the drug's cytotoxicity while reducing toxicity (Malet-Martino & Martino, 2002; Maehara, 2003).
Piperazine Derivatives and Their Therapeutic Use : Piperazine and its derivatives are recognized for their versatility in medicinal chemistry, offering a wide range of pharmacological activities. Research has extensively explored anti-mycobacterial compounds utilizing piperazine as a critical building block, showing potential against multidrug-resistant strains of Mycobacterium tuberculosis (Girase et al., 2020). Additionally, piperazine derivatives have been patented for various therapeutic uses, reflecting the scaffold's broad potential across multiple disease states (Rathi et al., 2016).
Mechanisms of Action and Pharmacodynamics : The efficacy of fluoropyrimidines in cancer therapy hinges on their ability to inhibit DNA synthesis, with ongoing research into their pharmacodynamics and the development of novel oral formulations to improve patient outcomes and reduce adverse effects (Mikhail, 2010; Avallone et al., 2014).
Eigenschaften
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(2-phenylethylsulfonyl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3S/c17-14-10-18-16(19-11-14)21-8-7-20(12-15(21)22)25(23,24)9-6-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNNCNHNLFCGAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)CCC2=CC=CC=C2)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(4-methoxyphenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2415260.png)
![[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2415262.png)
![2-Azabicyclo[2.2.1]heptan-2-yl(piperidin-3-yl)methanone;hydrochloride](/img/structure/B2415264.png)
![2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone](/img/structure/B2415266.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2415267.png)
![N-[(5-methylfuran-2-yl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2415268.png)
![4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2415269.png)





![2-ethyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2415281.png)
